Methyl 5-iodo-2-methylpyridine-4-carboxylate
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Overview
Description
Methyl 5-iodo-2-methylpyridine-4-carboxylate is an organic compound with the molecular formula C8H8INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-iodo-2-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methylpyridine-4-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products are often biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl 5-iodo-2-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-methylpyridine-4-carboxylate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- Methyl 2-bromo-6-methylpyridine-4-carboxylate
- Methyl 2-fluoro-6-methylpyridine-4-carboxylate
Uniqueness
Methyl 5-iodo-2-methylpyridine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher reactivity make it particularly useful in coupling reactions and other synthetic applications.
Properties
CAS No. |
88482-15-9 |
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Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 5-iodo-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
DCXIUGBPQMAPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)I)C(=O)OC |
Origin of Product |
United States |
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